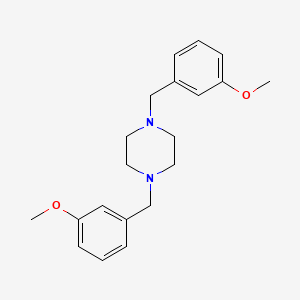

1,4-Bis(3-methoxybenzyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1,4-bis[(3-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C20H26N2O2/c1-23-19-7-3-5-17(13-19)15-21-9-11-22(12-10-21)16-18-6-4-8-20(14-18)24-2/h3-8,13-14H,9-12,15-16H2,1-2H3 |

InChI Key |

SOPLIJVWVOWSDL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1,4 Bis 3 Methoxybenzyl Piperazine

Strategies for the Chemical Synthesis of 1,4-Bis(3-methoxybenzyl)piperazine

The construction of the this compound scaffold is typically achieved through the N-alkylation of piperazine (B1678402) with a suitable benzylating agent. The efficiency and selectivity of this process are highly dependent on the nature of the precursors and the reaction conditions employed.

Elaboration of Precursor Molecules

The primary precursors for the synthesis of this compound are piperazine and a 3-methoxybenzyl halide, most commonly 3-methoxybenzyl chloride.

Piperazine: This cyclic diamine is a readily available and inexpensive starting material. It can be used in its anhydrous form or as a hydrate. For reactions requiring anhydrous conditions, appropriate drying procedures must be followed.

3-Methoxybenzyl Chloride: This key electrophile can be prepared from 3-methoxybenzyl alcohol via reaction with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid. It is also commercially available. sigmaaldrich.com The presence of the methoxy (B1213986) group on the aromatic ring can influence its reactivity.

An alternative precursor strategy involves the use of 3-methoxybenzaldehyde (B106831) in a reductive amination reaction with piperazine. This method offers a different pathway to the target molecule and can sometimes provide advantages in terms of by-product profiles. nih.gov

Optimization of Reaction Conditions for Targeted Synthesis

The direct N,N'-dialkylation of piperazine with two equivalents of 3-methoxybenzyl chloride is a common route to this compound. europa.eu However, this reaction can be prone to the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net Careful optimization of the reaction conditions is therefore crucial to maximize the yield of the desired disubstituted product.

Several factors can be adjusted to optimize the synthesis:

Stoichiometry: Utilizing a slight excess of the benzylating agent can drive the reaction towards the formation of the disubstituted product. Conversely, a large excess of piperazine favors mono-alkylation. researchgate.net

Base: The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the alkylation. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) and organic amines (e.g., triethylamine). The choice of base can influence the reaction rate and selectivity. mdpi.com

Solvent: The polarity of the solvent can affect the solubility of the reactants and the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed. organic-chemistry.org In some cases, using an excess of piperazine can also serve as the solvent. organic-chemistry.org

Temperature: The reaction temperature can be varied to control the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to an increase in side products. Room temperature or slightly elevated temperatures are often a good starting point. google.com

Catalyst: While not always necessary for simple N-alkylations, phase-transfer catalysts can sometimes be employed to improve the reaction efficiency, especially in biphasic systems. google.com

A typical procedure involves the dropwise addition of 3-methoxybenzyl chloride to a stirred solution of piperazine and a base in a suitable solvent. google.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). researchgate.net

| Parameter | Condition | Rationale |

| Reactants | Piperazine, 3-Methoxybenzyl chloride | Readily available precursors |

| Stoichiometry | ~2.2 equivalents of 3-methoxybenzyl chloride | Drives reaction to disubstitution |

| Base | Potassium carbonate or Triethylamine | Neutralizes HCl by-product |

| Solvent | Acetonitrile or DMF | Good solubility for reactants |

| Temperature | Room temperature to 60 °C | Balances reaction rate and side products |

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold offers several avenues for structural modification to generate a library of analogs with potentially altered physicochemical and biological properties. These modifications can be targeted at the piperazine ring or the pendant benzyl (B1604629) groups.

Regioselective Functionalization Approaches

While the two nitrogen atoms in the parent compound are chemically equivalent, regioselective functionalization becomes critical when dealing with unsymmetrically substituted analogs or when seeking to modify the carbon backbone of the piperazine ring.

Piperazine Ring C-H Functionalization: Recent advances in catalysis have enabled the direct C-H functionalization of the piperazine ring, a previously challenging transformation. mdpi.com Photoredox catalysis, for instance, can be used to generate an α-amino radical which can then be coupled with various electrophiles. mdpi.combohrium.com This allows for the introduction of substituents at the carbon atoms of the piperazine core, significantly expanding the accessible chemical space.

Aromatic Ring Functionalization: The two benzene (B151609) rings of the 3-methoxybenzyl groups are amenable to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, meaning that electrophiles will preferentially add to the positions ortho and para to the methoxy group. This allows for the introduction of a wide range of functional groups, such as nitro, halogen, or acyl groups, which can then be further manipulated.

Exploration of Substituent Effects on Chemical Reactivity

The electronic and steric properties of the 3-methoxybenzyl substituents have a profound impact on the chemical reactivity of the this compound molecule.

Steric Effects: The two benzyl groups introduce significant steric bulk around the piperazine ring. This steric hindrance can influence the approach of reagents to the nitrogen atoms and may affect the rates of certain reactions. For example, further alkylation to form a quaternary ammonium salt would be sterically hindered.

| Substituent Feature | Effect on Reactivity |

| Methoxy Group (Electronic) | Activates the benzene ring towards electrophilic substitution. |

| Benzyl Group (Electronic) | Increases the basicity and nucleophilicity of the piperazine nitrogens. |

| Benzyl Group (Steric) | Hinders the approach of bulky reagents to the piperazine nitrogens. |

Design and Synthesis of Advanced Analogs and Prodrugs

The design and synthesis of advanced analogs and prodrugs of this compound can be pursued to modulate its properties.

Analog Design through Bioisosteric Replacement: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. enamine.net In the context of this compound, one could consider replacing the piperazine core with other cyclic diamines like homopiperazine (B121016) or constrained bicyclic diamines to alter conformational flexibility and receptor interactions. nih.gov The methoxy group on the benzyl rings could also be replaced with other groups of similar size and electronics, such as a hydroxyl, methyl, or halogen atom. nih.gov

Prodrug Design: A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For a molecule like this compound, prodrug strategies could involve modifications that improve properties like aqueous solubility or membrane permeability. google.com For instance, if analogs with a phenolic hydroxyl group were synthesized (by demethylation of the methoxy group), this hydroxyl could be esterified to create a prodrug that would be hydrolyzed in vivo to release the active phenolic compound. rsc.org

The synthesis of these advanced analogs would follow established synthetic routes, such as N-alkylation or reductive amination, using the appropriately modified precursors. nih.gov

Preclinical Biological Activity and Pharmacological Investigations of 1,4 Bis 3 Methoxybenzyl Piperazine

In Vitro Assessment of Biological Responses

Cell-Based Phenotypic Screening Approaches

Information regarding the effects of 1,4-Bis(3-methoxybenzyl)piperazine in cell-based phenotypic screening assays is not available in the provided search results.

Enzyme Inhibition and Activation Studies

Data from enzyme inhibition or activation studies specifically involving this compound are not detailed in the available search results. While studies on other piperazine (B1678402) derivatives show inhibitory activity against various enzymes, including cytochrome P450 isoenzymes, specific data for this compound is absent.

Receptor Binding and Ligand-Target Interaction Assays

Specific receptor binding affinities and ligand-target interaction data for this compound are not provided in the search results. Research on other substituted piperazine derivatives has shown binding to various receptors, such as serotonin and dopamine receptors, but direct evidence for the binding profile of this compound is not available.

Ex Vivo and In Vivo Preclinical Pharmacological Characterization

Molecular Disposition Studies in Relevant Preclinical Models

There is no information available in the search results regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical models.

Metabolic Pathway Investigations and Biotransformation

Specific metabolic pathways and biotransformation products of this compound have not been identified in the provided search results. While the metabolism of other piperazine compounds like benzylpiperazine (BZP) and 1-(4-methoxyphenyl)piperazine (MeOPP) has been studied, indicating pathways such as hydroxylation, O-demethylation, and N-dealkylation catalyzed by cytochrome P450 enzymes, no such investigation has been detailed for this compound.

Target Engagement Verification in Preclinical Systems

Following extensive searches of publicly available scientific literature and databases, no specific preclinical data detailing the target engagement verification for the compound this compound was found.

Research on structurally related piperazine derivatives is available and indicates a wide range of biological targets for this class of compounds, including but not limited to adrenergic, sigma, and serotonin receptors. For example, studies on other 1,4-substituted piperazine derivatives have investigated their affinity for α1- and α2-adrenoceptors, while different benzylpiperazine compounds have been evaluated as ligands for the σ1 receptor. However, these findings are specific to the distinct molecular structures of those compounds and cannot be extrapolated to this compound.

Without specific binding assays, functional assays, or in vivo studies that directly assess the interaction of this compound with its potential biological targets, no scientifically accurate information on its target engagement can be provided at this time.

Elucidation of the Molecular Mechanism of Action of 1,4 Bis 3 Methoxybenzyl Piperazine

Identification of Primary Molecular Targets

A crucial first step in understanding the mechanism of any bioactive compound is the identification of its direct molecular binding partners. Methodologies such as proteomic and genomic analyses are instrumental in achieving this.

Proteomic and Interactomic Profiling

Currently, there are no published studies that have conducted proteomic or interactomic profiling specifically for 1,4-Bis(3-methoxybenzyl)piperazine. Such studies would involve techniques like affinity chromatography-mass spectrometry or yeast two-hybrid screens to identify proteins that physically interact with the compound. Without this data, the primary molecular targets of this compound remain unknown.

Genomic and Transcriptomic Analyses in Response to Compound Exposure

Similarly, the scientific literature lacks any genomic or transcriptomic data, such as from microarray or RNA-sequencing experiments, performed on cells or organisms exposed to this compound. These analyses would be vital for revealing changes in gene expression patterns induced by the compound, offering clues about the cellular pathways it affects and its potential molecular targets.

Characterization of Downstream Signaling Pathways

Once primary targets are identified, the next step is to delineate the subsequent signaling cascades that are modulated.

Kinase Cascades and Phosphorylation Events

Research into the effects of this compound on specific kinase cascades and phosphorylation events is not available. Investigating this would require techniques such as Western blotting with phospho-specific antibodies or phosphoproteomics to map the changes in protein phosphorylation that occur upon treatment with the compound.

Gene Expression Modulation and Epigenetic Effects

As mentioned, no transcriptomic data exists for this compound. Consequently, there is no information on how it may modulate gene expression. Furthermore, studies into any potential epigenetic effects, such as alterations in DNA methylation or histone modification, have not been reported.

Investigation of Cellular and Subcellular Localization

Understanding where a compound accumulates within a cell is key to deciphering its function. To date, no studies have been published that visualize the cellular or subcellular localization of this compound. Such research would typically employ methods like fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by quantification.

Intracellular Distribution and Accumulation

Currently, there is no specific research data available detailing the intracellular distribution and accumulation patterns of this compound within cells. Understanding how a compound permeates the cell membrane and where it localizes is crucial for determining its mechanism of action. Factors such as the compound's lipophilicity, charge, and size, as well as the cell type, influence its distribution. For this compound, the presence of two benzyl (B1604629) groups suggests a degree of lipophilicity that might facilitate its passage across the plasma membrane. However, without experimental data from techniques like fluorescence microscopy with a labeled compound or subcellular fractionation followed by quantification, any description of its intracellular fate remains speculative.

Table 1: Research Findings on Intracellular Distribution and Accumulation of this compound

| Parameter | Findings |

|---|---|

| Cellular Uptake Mechanism | Data Not Available |

| Subcellular Localization | Data Not Available |

| Accumulation Sites | Data Not Available |

| Efflux Mechanisms | Data Not Available |

Organelle-Specific Interactions

Information regarding the specific interactions of this compound with cellular organelles is not documented in the current body of scientific literature. Many piperazine-based compounds are known to be lysosomotropic, meaning they accumulate within lysosomes due to their basic nature. The piperazine (B1678402) core of this compound could potentially lead to similar behavior. Accumulation in lysosomes can disrupt their function, affecting processes like autophagy and cellular clearance. Interactions with other organelles, such as mitochondria or the endoplasmic reticulum, could also be possible and would have significant implications for cellular metabolism and stress responses. However, any such interactions for this compound have not been experimentally verified.

Table 2: Data on Organelle-Specific Interactions of this compound

| Organelle | Interaction Details |

|---|---|

| Lysosomes | Data Not Available |

| Mitochondria | Data Not Available |

| Endoplasmic Reticulum | Data Not Available |

| Nucleus | Data Not Available |

| Golgi Apparatus | Data Not Available |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1,4 Bis 3 Methoxybenzyl Piperazine Analogs

Design Principles for SAR Investigations

The design of analogs of 1,4-bis(3-methoxybenzyl)piperazine for SAR studies is guided by systematic structural modifications to probe the chemical space around this core scaffold. These investigations aim to identify key molecular features that govern biological activity.

Systematic Modification of the Piperazine (B1678402) Core

The piperazine ring is a common scaffold in drug discovery, valued for its ability to confer favorable physicochemical properties, such as improved water solubility and bioavailability, due to the pKa of its two nitrogen atoms. nih.gov Modifications of the piperazine core itself, while maintaining the 1,4-disubstituted pattern, are a key strategy in SAR studies.

One approach involves replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638) or morpholine (B109124), to assess the importance of the second nitrogen atom. For instance, a comparison between piperazine and piperidine cores in certain classes of compounds revealed that the protonation state at physiological pH, influenced by the presence of one or two basic nitrogens, can significantly impact receptor affinity. nih.gov In some cases, replacing the piperazine ring with a morpholine or pyrrolidine (B122466) group has led to a marked decrease in activity, highlighting the critical role of the piperazine moiety. nih.gov

Another strategy is the introduction of substituents directly onto the carbon atoms of the piperazine ring. This can introduce chiral centers and alter the conformation of the ring, which can have profound effects on how the molecule fits into a biological target.

Influence of Methoxybenzyl Substituents on Biological Potency

The two 3-methoxybenzyl groups are critical pharmacophoric elements. SAR investigations systematically explore modifications to these substituents to map the binding pocket of the biological target.

Key modifications include:

Position of the Methoxy (B1213986) Group: The location of the methoxy group on the phenyl ring (ortho, meta, or para) can significantly affect biological properties. nih.gov Studies on related compounds have shown that altering the substituent position can impact receptor affinity and selectivity. For example, in a series of coumarin (B35378) derivatives with an arylpiperazine moiety, substituents in the ortho or meta position of the phenyl ring were found to have a decisive effect on affinity for the 5-HT1A receptor. nih.gov In another study, the position of a methoxy group influenced the pharmacokinetic properties of the molecule, with an ortho-substituted compound showing the most favorable characteristics for a specific application. nih.gov

Nature of the Substituent: Replacing the methoxy group with other functionalities allows for the probing of electronic and steric effects. Electron-withdrawing groups (e.g., halogens like chloro, bromo) and electron-donating groups (e.g., methyl, hydroxyl) can be systematically introduced. For instance, in a series of vindoline-piperazine derivatives, a trifluoromethylphenyl substituent on the piperazine nitrogen proved to be highly effective in several cancer cell lines. mdpi.com The presence of a 4-trifluoromethylbenzyl group also conferred high potency. mdpi.com

Aromatic Ring System: The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore the necessity of the benzene (B151609) ring and the potential for additional interactions, such as hydrogen bonding.

Below is a representative data table illustrating how modifications to the benzyl (B1604629) substituent can influence biological activity in a hypothetical series of 1,4-dibenzylpiperazine (B181160) analogs.

| Compound | R1 (Position 3) | R2 (Position 4) | Biological Activity (IC50, nM) |

|---|---|---|---|

| Analog 1 | -OCH3 | -H | 50 |

| Analog 2 | -H | -OCH3 | 75 |

| Analog 3 | -OCH3 | -OCH3 | 30 |

| Analog 4 | -Cl | -H | 25 |

| Analog 5 | -F | -F | 15 |

Stereochemical Effects on Activity and Selectivity

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. mdpi.com While this compound itself is achiral, modifications to the piperazine ring or the benzyl groups can introduce stereocenters.

For instance, substitution on the carbon atoms of the piperazine ring would create chiral centers. The resulting enantiomers or diastereomers may exhibit different biological activities and selectivities. It is well-established that different stereoisomers of a compound can have distinct pharmacological profiles, with one isomer being significantly more active than the others. mdpi.com This stereoselectivity often arises from the specific three-dimensional arrangement of atoms required for optimal binding to a chiral biological target like a receptor or enzyme. Therefore, the synthesis and biological evaluation of individual stereoisomers are essential components of a thorough SAR investigation.

Experimental Methodologies for SAR Determination

The elucidation of SAR and QSAR relies on a combination of experimental and computational techniques.

High-Throughput Screening Data Analysis for SAR

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. researchgate.net For a series of this compound analogs, HTS can generate a vast amount of data on their biological activity.

The analysis of this data is crucial for deriving meaningful SAR. nih.gov Key steps in HTS data analysis for SAR include:

Hit Identification: Compounds that exhibit a desired level of activity above a certain threshold are identified as "hits." nih.gov

Concentration-Response Curves: Hits are typically subjected to further testing at multiple concentrations to generate concentration-response curves and determine potency values such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Data Clustering and SAR Analysis: The identified hits are then grouped or clustered based on their chemical structures. By comparing the structures and activities of compounds within and between clusters, preliminary SAR trends can be identified. For example, a group of highly active compounds may all share a common substituent at a particular position, suggesting that this feature is important for activity.

The following interactive table demonstrates a simplified output from an HTS campaign for a hypothetical library of piperazine analogs, which would be used to derive initial SAR.

| Compound ID | Substituent at N1 | Substituent at N4 | % Inhibition at 10 µM | Hit? (Threshold >50%) |

|---|---|---|---|---|

| Cmpd-001 | 3-methoxybenzyl | 3-methoxybenzyl | 85 | Yes |

| Cmpd-002 | benzyl | benzyl | 60 | Yes |

| Cmpd-003 | 4-methoxybenzyl | 4-methoxybenzyl | 70 | Yes |

| Cmpd-004 | 3-chlorobenzyl | 3-chlorobenzyl | 92 | Yes |

| Cmpd-005 | phenyl | phenyl | 35 | No |

Correlation of Structural Motifs with Biological Outcomes

Once initial SAR trends are identified, computational methods are often employed to develop more quantitative models. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

This involves calculating a set of molecular descriptors for each compound that quantify various aspects of its structure, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological properties: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates these descriptors with the observed biological activity. A robust QSAR model can not only help in understanding the key structural features driving activity but also be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding further drug design efforts. nih.gov Computational docking studies can also provide insights into the binding mode of the compounds at the molecular level, helping to rationalize the observed SAR. nih.gov

Lack of Specific Research Data Precludes Article Generation on "this compound"

Despite a comprehensive search for scientific literature, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound and its analogs could be identified. The absence of published research directly investigating this compound prevents the generation of a scientifically accurate and detailed article as per the requested outline.

To construct a scientifically sound article on the "," particularly the subsections on computational approaches, it is imperative to have access to published research findings. This would include data on:

Molecular Descriptor Calculation and Selection: Specific descriptors that have been identified as being significant for the biological activity of this compound analogs.

Predictive Modeling Techniques: The types of predictive models (e.g., multiple linear regression, partial least squares, machine learning algorithms) that have been developed and their statistical performance.

Validation of QSAR Models: The methods used to validate the predictive efficacy of any developed models, such as internal and external validation statistics.

Without such foundational research, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, it is not possible to fulfill the user's request at this time. Further research into the biological activities and computational modeling of this compound and its derivatives would be required for such an article to be written.

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry studies focusing on the compound This compound could be identified. Research detailing the application of molecular docking, molecular dynamics simulations, or virtual screening specifically for this molecule does not appear to be available in the public domain.

While the field of computational chemistry extensively investigates piperazine-containing compounds due to their prevalence in medicinally relevant molecules, the specific derivative this compound has not been the subject of published research that would allow for a detailed analysis of its computational properties as requested. The available literature focuses on other arylpiperazine or benzylpiperazine derivatives, often exploring their interactions with various biological targets.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry applications in the study of this compound structured around the requested outline of molecular docking, molecular dynamics, and virtual screening. Generating such an article would require speculative data and would not be based on verifiable research findings.

Computational Chemistry Applications in the Study of 1,4 Bis 3 Methoxybenzyl Piperazine

Virtual Screening and De Novo Drug Design Approaches

Identification of Novel Scaffolds with Predicted Activity

The core structure of 1,4-Bis(3-methoxybenzyl)piperazine, featuring a central piperazine (B1678402) ring symmetrically substituted with two methoxybenzyl groups, represents a distinct molecular scaffold. Computational techniques are instrumental in identifying the potential therapeutic value of such scaffolds. Through a process known as structure-based virtual screening, a 3D model of the compound can be computationally docked against libraries of known biological targets, such as enzymes or receptors.

The goal of this process is to predict if the molecule can physically fit into the active or allosteric site of a target protein and to estimate the strength of the binding interaction. A high predicted binding affinity for a specific target would suggest that the this compound scaffold could serve as a starting point for developing a new class of modulators for that target. For instance, many piperazine derivatives have been investigated for their activity at G-protein coupled receptors (GPCRs) or as inhibitors of enzymes like cyclooxygenase (COX). nih.gov Computational docking could rapidly assess the potential of this specific scaffold against a panel of such targets, prioritizing further experimental investigation.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy in medicinal chemistry that begins with identifying small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown or linked together to create a more potent lead compound. nih.gov The structure of this compound is well-suited for a hypothetical FBDD approach, either through its deconstruction into constituent fragments or by using its core as a template for fragment elaboration.

The key advantage of fragments is their low molecular weight and complexity, which allows for a more efficient exploration of chemical space. nih.gov The piperazine core itself is a common and valuable fragment or linker in drug discovery. astx.comacs.orgacs.org In a theoretical FBDD campaign, this compound could be deconstructed into the following key fragments for screening:

Table 1: Hypothetical Fragments of this compound for FBDD

| Fragment Name | Chemical Structure | Molecular Weight ( g/mol ) | Key Features |

| Piperazine | C₄H₁₀N₂ | 86.14 | Central heterocyclic core, two nitrogen atoms for hydrogen bonding, common linker. |

| 3-Methoxybenzyl | C₈H₉O⁻ | 121.15 | Aromatic ring for π-stacking, methoxy (B1213986) group as hydrogen bond acceptor. |

| Benzyl (B1604629) | C₇H₇⁻ | 91.13 | Hydrophobic aromatic group. |

These fragments could be screened individually against a target. If, for example, the 3-methoxybenzyl fragment showed binding in a particular pocket of a target protein, medicinal chemists could use "fragment growing" by adding substituents or linking it to a piperazine core to improve affinity and selectivity. nih.gov This structure-guided approach helps in the rational design of novel, potent molecules.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. This knowledge is crucial for predicting chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are key predictors of a molecule's behavior. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in a reaction. Regions of a molecule where the HOMO is localized are nucleophilic and prone to react with electrophiles. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the two nitrogen atoms of the piperazine ring and the oxygen atoms of the methoxy groups. These sites would be the most likely points of protonation or interaction with electron-deficient centers.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in a reaction. Regions where the LUMO is localized are electrophilic and can accept electrons from a nucleophile. The LUMO for this compound is likely to be distributed across the π-systems of the two aromatic rings.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the "gap") is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 2: Illustrative Quantum Chemical Properties for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the most available electrons; related to ionization potential. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest-energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A relatively large gap suggests high kinetic stability and lower overall chemical reactivity. |

These values, obtained through calculation, allow chemists to compare the reactivity of this compound with other compounds and to predict its behavior in different chemical environments.

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface, or map (MEP), is a computational visualization that illustrates the charge distribution across a molecule. libretexts.org It is created by calculating the electrostatic force a positive test charge would experience at any point on the electron density surface of the molecule. uni-muenchen.de The surface is color-coded to indicate charge distribution: red signifies regions of negative electrostatic potential (electron-rich), while blue signifies regions of positive electrostatic potential (electron-poor). Green and yellow represent intermediate or neutral potential. youtube.com

For this compound, an ESP map would provide immediate, intuitive information about its reactive sites:

Negative Potential (Red): Strong negative potential would be localized around the two nitrogen atoms in the piperazine ring and the two oxygen atoms of the methoxy groups. This is due to the high density of their lone pair electrons. These red regions are the most likely sites for hydrogen bond acceptance and for interactions with cations or other electrophilic species. researchgate.net

Positive Potential (Blue): Regions of positive potential would likely be found on the hydrogen atoms attached to the carbon atoms of the piperazine ring and the benzyl groups, as they are bonded to more electronegative atoms.

Neutral Potential (Green): The surfaces of the aromatic rings would likely show a mix of neutral (green) and slightly negative (yellow/orange) potential due to the delocalized π-electrons.

Table 3: Predicted Electrostatic Potential Regions and Their Interactive Properties

| Molecular Region | Predicted ESP Color | Type of Interaction Favored |

| Piperazine Nitrogen Atoms | Deep Red | Hydrogen Bond Acceptor, Coordination with Metal Cations, Electrophilic Attack |

| Methoxy Oxygen Atoms | Red | Hydrogen Bond Acceptor, Electrophilic Attack |

| Aromatic Ring Faces | Yellow/Green | π-π Stacking, Cation-π Interactions |

| Benzyl & Piperazine Hydrogens | Blue/Light Green | Hydrogen Bond Donor (weak), Interaction with Anions |

This analysis is invaluable for predicting how the molecule will orient itself when approaching a biological target or another reactant, guiding the design of complementary interaction partners.

Advanced Research Directions and Future Perspectives for 1,4 Bis 3 Methoxybenzyl Piperazine

Development of Next-Generation Piperazine-Based Chemical Probes

The development of chemical probes derived from 1,4-Bis(3-methoxybenzyl)piperazine is a critical step towards elucidating its biological targets and mechanism of action. These probes are powerful tools for interrogating complex biological systems.

Fluorescent Probes: The synthesis of fluorescently-tagged analogs of this compound would enable direct visualization of its subcellular localization and interaction with potential binding partners within neuronal cells. Techniques for creating fluorescent derivatives of piperazine (B1678402) compounds are well-established and could be adapted for this purpose. nih.gov For instance, a fluorescent dye could be conjugated to a modified version of the parent compound, allowing for real-time imaging of its distribution in live cells.

Biotinylated and Photoaffinity Probes: To identify the specific protein targets of this compound, biotinylated or photoaffinity-labeled probes can be synthesized. Biotinylation allows for the "pull-down" of the target protein from cell lysates, which can then be identified using mass spectrometry. youtube.com Photoaffinity labels, which form a covalent bond with their target upon photoactivation, offer a more robust method for capturing and identifying binding partners, as has been demonstrated with other piperazine-based compounds targeting transporters. nih.gov

Radioligands for PET Imaging: For in vivo studies, radiolabeling this compound with isotopes such as Carbon-11 or Fluorine-18 would allow for its use as a positron emission tomography (PET) tracer. This would enable non-invasive imaging of its distribution and target engagement in the living brain, providing invaluable information about its pharmacokinetic and pharmacodynamic properties. The synthesis of piperazine-based radioligands for PET imaging of various receptors has been successfully achieved and serves as a blueprint for future work with this compound. nih.govnih.gov

Interactive Table: Potential Chemical Probes Based on this compound

| Probe Type | Application | Key Advantage |

| Fluorescent Probe | Cellular imaging and localization studies | Enables real-time visualization in living cells |

| Biotinylated Probe | Target protein pull-down and identification | Facilitates isolation of binding partners |

| Photoaffinity Probe | Covalent labeling of target proteins | Provides a stable link for target identification |

| PET Radioligand | In vivo imaging of brain distribution and target engagement | Allows for non-invasive studies in living organisms |

Integration of Omics Data for Systems-Level Understanding

A comprehensive understanding of the biological effects of this compound necessitates the integration of various "omics" data. This systems-level approach can reveal the broader impact of the compound on cellular networks and pathways. nih.govacs.orgyoutube.com

Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in neuronal cells treated with this compound, researchers can identify gene networks and signaling pathways that are modulated by the compound. This can provide clues about its mechanism of action and potential therapeutic and off-target effects. youtube.com

Proteomics: Quantitative proteomics can be employed to identify changes in protein expression and post-translational modifications following treatment with the compound. This can help to pinpoint the specific proteins and pathways that are directly or indirectly affected. Chemical proteomics, in particular, can be used to identify the direct binding targets of the compound from a complex mixture of cellular proteins. rsc.orgrsc.org

Metabolomics: Studying the metabolic profile of cells or organisms exposed to this compound can reveal its impact on metabolic pathways. nih.gov This is particularly relevant given that many piperazine derivatives are known to be metabolized by cytochrome P450 enzymes. technologynetworks.com Understanding its metabolic fate is crucial for predicting its efficacy and potential for drug-drug interactions.

The integration of these multi-omics datasets through advanced bioinformatic analyses can provide a holistic view of the compound's biological activity, moving beyond a single-target perspective. nih.gov

Innovative Methodologies for Target Deconvolution and Validation

Identifying the specific molecular target or targets of this compound is paramount for its development as a therapeutic agent. Several innovative methodologies can be employed for this purpose.

Affinity-Based Methods: As a primary step, affinity chromatography using an immobilized form of this compound can be used to capture its binding partners from cell or tissue extracts. technologynetworks.comnih.govresearchgate.net The captured proteins can then be identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for confirming target engagement in a cellular context. nih.govyoutube.comnih.gov It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By measuring the changes in protein stability in the presence of this compound, researchers can validate its direct interaction with a putative target inside intact cells. medchemexpress.com

Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict potential binding sites of this compound on known protein structures. nih.govnih.govrsc.orgresearchgate.net These computational predictions can then guide experimental validation using techniques like CETSA. For instance, based on the structural similarity to other known ligands, sigma receptors could be a potential target class to investigate computationally. nih.govnih.gov

Validation of Putative Targets: Once potential targets are identified, their functional relevance needs to be validated. This can be achieved through genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9-based gene editing of the target protein, to see if its absence alters the cellular response to this compound.

Interactive Table: Methodologies for Target Deconvolution and Validation

| Methodology | Principle | Application |

| Affinity Chromatography | Immobilized ligand captures binding partners from a proteome. | Initial identification of potential target proteins. technologynetworks.comnih.govresearchgate.net |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Confirmation of target engagement in intact cells. nih.govyoutube.comnih.gov |

| Computational Docking | Predicts the binding mode of a ligand to a protein structure. | Prioritization of potential targets for experimental validation. nih.govnih.govrsc.orgresearchgate.net |

| Genetic Validation (siRNA/CRISPR) | Alters the expression of the putative target to assess its role in the compound's effect. | Functional validation of the identified target. |

Potential for Rational Design of Highly Selective Modulators

The scaffold of this compound offers significant potential for rational drug design to develop highly selective modulators of specific neuronal targets. By systematically modifying its chemical structure, researchers can optimize its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: SAR studies involve synthesizing a series of analogs of this compound with variations in the substitution patterns on the benzyl (B1604629) rings and the piperazine core. These analogs would then be tested for their activity to identify key structural features required for target binding and modulation. For example, the position and nature of the methoxy (B1213986) groups on the benzyl rings are likely to be critical for selectivity.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent and selective ligand. The piperazine and methoxybenzyl moieties of this compound could serve as starting points for such a fragment-based approach.

Computational Modeling: Advanced computational models can be used to guide the design of new analogs with improved properties. By understanding the binding mode of this compound to its target, researchers can use computational tools to predict which modifications are most likely to enhance its affinity and selectivity. nih.govnih.gov

The ultimate goal of these efforts is to develop a new generation of piperazine-based therapeutics with high specificity for their intended targets, thereby maximizing their therapeutic efficacy while minimizing off-target side effects.

Q & A

Q. Advanced

- Conformational analysis : Use Spartan06 or Gaussian with semiempirical methods (e.g., AM1) to identify low-energy conformers. For example, meta-substituted benzyl groups may adopt equatorial orientations to minimize steric strain .

- Docking simulations : Employ AutoDock Vina to assess binding to targets (e.g., DNA or enzymes). Define a 40 ų grid around the active site, apply flexible ligand parameters, and validate results with binding affinities (ΔG ≤ -7 kcal/mol suggests strong interactions) .

What strategies resolve contradictions between in vitro activity data and computational predictions for piperazine derivatives?

Q. Advanced

- Assay validation : Ensure in vitro conditions (e.g., pH, ionic strength) match computational solvation models.

- Control experiments : Include positive controls (e.g., cisplatin for anticancer assays) and validate docking poses with mutagenesis studies .

- SAR analysis : Compare substituent effects (e.g., para-methoxy vs. meta-methoxy) on activity, as meta-substitution may reduce binding due to steric hindrance .

What parameters optimize crystallization of this compound for X-ray studies?

Q. Basic

- Solvent selection : Use slow-evaporation methods with toluene or dichloromethane .

- Temperature gradient : Cool from 60°C to room temperature over 24–48 hours to promote crystal growth .

- Additives : Introduce seed crystals or employ vapor diffusion to enhance lattice formation.

How do substituent positions (meta vs. para) influence electronic properties and binding affinities of bis-benzylpiperazine derivatives?

Q. Advanced

- Electronic effects : Para-substituted electron-withdrawing groups (EWG) enhance charge transfer, improving binding (e.g., -Cl or -NO₂ at para positions increases DPP-IV inhibition ).

- Steric effects : Meta-substitution disrupts planar interactions with biomolecules, as seen in reduced DNA binding for meta-nitro derivatives .

What in vitro assays evaluate the anticancer potential of this compound?

Q. Advanced

- MTT assay : Measure cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values ≤ 50 µM indicating potency .

- Apoptosis markers : Use flow cytometry to quantify Annexin V/PI staining .

- DNA interaction assays : Ethidium bromide displacement or comet assays to assess intercalation .

How do methoxy groups impact solubility and stability of this compound?

Q. Basic

- Solubility : Methoxy groups increase hydrophilicity in polar solvents (e.g., DMSO or ethanol) but reduce solubility in nonpolar solvents .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation; monitor via HPLC for decomposition products .

What computational parameters ensure accurate simulations of this compound’s interactions?

Q. Advanced

- Force fields : Use GAFF or CHARMM for organic molecules with polarizable bonds .

- Solvation models : Apply implicit solvent (e.g., PBSA) or explicit water boxes (TIP3P) .

- Partial charges : Calculate using the Geistinger method to account for methoxy electronegativity .

What side reactions occur during piperazine alkylation, and how are they minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.